(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Description
(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide (Molecular Weight: 334.44 g/mol) is a synthetic cinnamamide derivative featuring a 1,3-thiazole core substituted with a 3-methylbenzyl group at the 5-position. Its structure (SMILES: O=C(Nc1ncc(s1)Cc1cccc(c1)C)/C=C/c1ccccc1) includes an α,β-unsaturated carbonyl system (E-configuration) linked to a phenyl ring and a thiazole moiety. The compound is described as a dry powder and is commercially available for research purposes (Vitas-M Lab ID: STK952334) .
Properties
IUPAC Name |
(E)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-6-5-9-17(12-15)13-18-14-21-20(24-18)22-19(23)11-10-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUHRRZSXQSBV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a compound belonging to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H20N2OS
- Molecular Weight : 348.46 g/mol
This compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research has indicated that this compound exhibits significant anticonvulsant activity . This section summarizes findings from various studies that explore its efficacy and mechanisms.
Anticonvulsant Activity
A notable study evaluated the anticonvulsant properties of related compounds, such as the derivative KM-568, which shares structural similarities with this compound. The results are summarized in Table 1.
| Compound | Model | ED50 (mg/kg) | Administration Route |
|---|---|---|---|
| KM-568 | Frings audiogenic seizure model | 13.21 | i.p. |
| KM-568 | Maximal electroshock test | 44.46 | i.p. |
| KM-568 | 6-Hz psychomotor seizure model | 71.55 | i.p. |
The compound demonstrated effective anticonvulsant activity across multiple seizure models, indicating its potential as a therapeutic agent for epilepsy.
The mechanism by which this compound exerts its effects is believed to involve modulation of GABAergic neurotransmission. In vivo studies have shown that it increases the seizure threshold in models induced by metrazol, suggesting an influence on GABA receptor activity.
Safety Profile
Safety evaluations conducted on similar compounds have shown promising results. For instance, KM-568 was assessed for cytotoxicity in HepG2 and H9c2 cell lines at concentrations up to 100 µM without significant adverse effects. Additionally, mutagenicity assays indicated that the compound does not exhibit mutagenic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Anticonvulsant Efficacy : Research highlighted the efficacy of cinnamamide derivatives in various animal models of epilepsy, showcasing their potential as new therapeutic options.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring and amide moiety significantly affect biological activity. The presence of specific substituents can enhance anticonvulsant properties.
Comparison with Similar Compounds
Thiazole-Based Derivatives
Thiazole derivatives are widely explored for their biological activities. Key analogues include:
Key Observations :
Oxadiazole and Sulfonamide Analogues
Oxadiazole derivatives exhibit structural diversity and bioactivity:
Key Observations :
- The oxadiazole derivative in shares the cinnamamide backbone but replaces the thiazole with an oxadiazole ring, which may alter electronic properties and target affinity.
- Sulfonamide-thiazole hybrids (e.g., AB4) demonstrate moderate structural similarity (Tanimoto score: 0.500) to the target compound, highlighting the pharmacophore’s versatility .
N-Arylcinnamamide Derivatives
Cinnamamide derivatives are prominent in antimicrobial and anti-inflammatory research:
Structure-Activity Relationships (SAR) :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃, -Br) at meta/para positions enhance lipophilicity and target binding, as seen in compound 10’s superior activity against Staphylococcus aureus .
- Anti-Inflammatory Activity: Bulky substituents at ortho positions (e.g., 2,6-dibromo in compound 12) promote non-planar configurations, improving NF-κB inhibition while reducing cytotoxicity .
- Cytotoxicity : Di-substitution with -Cl or -CF₃ at positions 3,4 or 3,5 increases cytotoxicity, limiting therapeutic utility (e.g., compounds 10, 11 in ) .
Preparation Methods
Thiazole Ring Formation
The core 1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For this compound, the reaction proceeds as follows:
Reactants :
- α-Chloroketone derivative: 3-(3-methylbenzyl)-2-chloroacetophenone
- Thioamide: Thioacetamide
Conditions :
- Solvent: Ethanol (anhydrous)
- Base: Sodium hydroxide (2.0 equiv)
- Temperature: Reflux at 78°C for 6–8 hours
The reaction yields 5-(3-methylbenzyl)-1,3-thiazol-2-amine as a key intermediate.
Mechanistic Insight :
The process involves nucleophilic attack by the thioamide's sulfur on the α-carbon of the chloro ketone, followed by cyclization and elimination of HCl (Figure 1).
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Modifications
Recent advances employ palladium tris(dibenzylideneacetone) [Pd₂(dba)₃] for critical transformations:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% | Maximizes TOF |
| Ligand | Tris(2,4,6-trimethoxyphenyl)phosphine (ttmpp) | Prevents β-hydride elimination |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Temperature | 80°C | Balances kinetics/thermodynamics |
These conditions improve regioselectivity during benzyl group installation.
Solvent and Base Effects
Comparative studies reveal:
- Polar aprotic solvents (DMF, DMSO) accelerate amide coupling but promote epimerization.
- Weak bases (K₂CO₃) minimize side reactions vs. strong bases (NaOH).
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=15.4 Hz, 1H) | Enamide CH |
| δ 7.45–7.28 (m, 5H) | Phenyl protons | |
| IR (ATR) | 1654 cm⁻¹ (C=O stretch) | Amide I band |
| HRMS | m/z 334.434 [M+H]⁺ | Molecular ion |
These data confirm structural integrity and configurational purity.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Batch process limitations :
- Column chromatography required for intermediate purification
- 62% overall yield at 1 kg scale
Continuous flow advantages :
- Microreactor residence time: 8 minutes
- 78% overall yield with in-line extraction
Q & A
Q. What are the critical steps in synthesizing (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Thiazole ring formation via condensation of thiourea derivatives with α-haloketones (e.g., 3-methylbenzyl-substituted precursors).
Enamide linkage : Coupling the thiazole intermediate with cinnamic acid derivatives (e.g., via EDCI/HOBt-mediated amidation).
- Optimization : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) are critical .
- Purity control : HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.5 ppm for aromatic protons) validate intermediates .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Key techniques :
- NMR spectroscopy : Assign aromatic protons (δ 6.8–7.6 ppm), thiazole C-H (δ 8.1–8.3 ppm), and E-configuration of the enamide (J = 15–16 Hz for trans coupling) .
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~395 m/z) .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic insights :
- Thiazole ring : Acts as a hydrogen bond acceptor with enzyme active sites (e.g., kinases or proteases).
- Enamide group : Stabilizes interactions via π-π stacking with aromatic residues (e.g., Tyr or Phe in binding pockets) .
- 3-methylbenzyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s 3D structure and binding affinity?
- Approach :
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase, PDB: 1M17). Parameters: Grid box centered on ATP-binding site, Lamarckian GA algorithm .
- MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å over 50 ns) .
- Validation : Compare predicted binding energies (ΔG ~-9 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
Q. How to resolve contradictions in biological activity data across different studies?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition.
- Root cause : Variability in assay conditions (e.g., ATP concentration, pH).
- Resolution :
Standardize protocols : Fixed ATP (1 mM), pH 7.4, 25°C.
Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding kinetics (ka/kd) .
Q. What strategies enhance the compound’s stability and bioavailability?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
